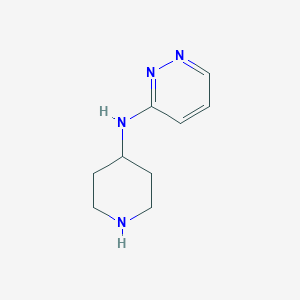

N-(piperidin-4-yl)pyridazin-3-amine

Übersicht

Beschreibung

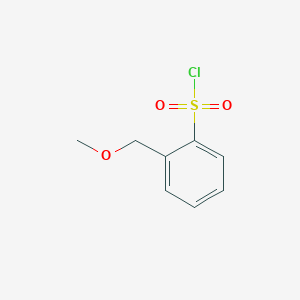

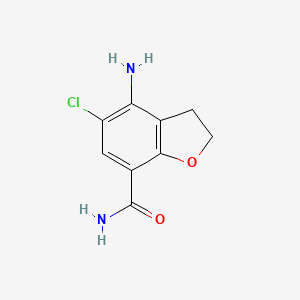

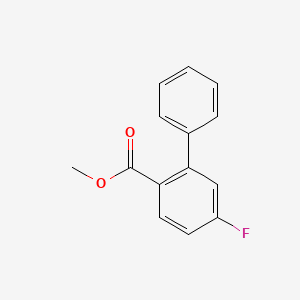

“N-(piperidin-4-yl)pyridazin-3-amine” is a chemical compound with the CAS Number: 1248457-54-6 . It has a molecular weight of 178.24 and its IUPAC name is N-(4-piperidinyl)-3-pyridazinamine . It is stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for “N-(piperidin-4-yl)pyridazin-3-amine” is 1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) . This indicates that the compound has a structure involving a piperidine ring attached to a pyridazine ring via an amine group .Physical And Chemical Properties Analysis

“N-(piperidin-4-yl)pyridazin-3-amine” is a powder at room temperature . It has a molecular weight of 178.24 .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design, and “N-(piperidin-4-yl)pyridazin-3-amine” serves as a key intermediate in synthesizing various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These compounds are significant in the pharmaceutical industry, with over twenty classes of pharmaceuticals containing piperidine derivatives .

Pharmacological Applications

The compound’s derivatives exhibit a wide range of pharmacological activities. They are present in medications that act as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Protein Kinase B (Akt) Inhibition

“N-(piperidin-4-yl)pyridazin-3-amine” derivatives have been identified as selective, orally active inhibitors of Protein Kinase B (Akt), which is a key player in cell proliferation and survival signaling pathways. These inhibitors have shown potential as antitumor agents, modulating biomarkers of signaling through PKB in vivo and inhibiting the growth of human tumor xenografts in mice .

Anti-Inflammatory Applications

Derivatives of “N-(piperidin-4-yl)pyridazin-3-amine” have been explored for their role in inflammatory processes. Specifically, they have been associated with the modulation of pyroptosis, a form of programmed cell death that releases inflammatory cytokines like IL-1β, suggesting potential therapeutic applications in controlling inflammation .

Anticancer Properties

The piperidine nucleus is a common feature in many anticancer drugs. Derivatives of “N-(piperidin-4-yl)pyridazin-3-amine” are being investigated for their anticancer properties, including their use in targeted therapies for various types of cancer .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .

Zukünftige Richtungen

The development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . The discovery and development of CDK2 inhibitors, such as N-(pyridin-3-yl)pyrimidin-4-amine derivatives, has been validated as a hot topic in cancer therapy . This suggests potential future directions for research involving “N-(piperidin-4-yl)pyridazin-3-amine”.

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

If it acts similarly to related compounds, it may function as an atp-competitive inhibitor of pkb . This means it competes with ATP for binding to the kinase, thereby inhibiting its activity.

Biochemical Pathways

If it inhibits pkb, it could affect the pi3k-pkb-mtor pathway, which is involved in cell proliferation and survival .

Pharmacokinetics

Related compounds have been found to have good oral bioavailability . The compound’s molecular weight is 178.24 , which is within the range generally favorable for drug-like properties.

Result of Action

If it acts as a pkb inhibitor, it could potentially inhibit cell proliferation and promote apoptosis .

Eigenschaften

IUPAC Name |

N-piperidin-4-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8/h1-2,5,8,10H,3-4,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKODDUILXBOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(piperidin-4-yl)pyridazin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbomethoxyethylthioethyl 4-O-(4-O-[6-O-{A-D-glucopyranosyl}-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B1422793.png)

![7-Hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1422794.png)

![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)

![2-chloro-N-[3-(1-phenylethoxy)propyl]acetamide](/img/structure/B1422804.png)